molecular formula C11H7NO2S B14691044 [1]Benzothieno[3,2-b]pyridine 5,5-dioxide CAS No. 34898-62-9

[1]Benzothieno[3,2-b]pyridine 5,5-dioxide

Cat. No.: B14691044
CAS No.: 34898-62-9
M. Wt: 217.25 g/mol
InChI Key: KFRNIPZISPSLED-UHFFFAOYSA-N
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Description

1Benzothieno[3,2-b]pyridine 5,5-dioxide is a heterocyclic compound with the molecular formula C11H7NO2S It is characterized by a fused ring system consisting of a benzene ring, a thiophene ring, and a pyridine ring, with two oxygen atoms attached to the sulfur atom, forming a dioxide structure

Preparation Methods

The synthesis of 1Benzothieno[3,2-b]pyridine 5,5-dioxide can be achieved through several synthetic routes. One common method involves the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction proceeds efficiently to yield 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further oxidized to form the desired benzothieno[3,2-b]pyridine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1Benzothieno[3,2-b]pyridine 5,5-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve electrophilic reagents, leading to the formation of substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted benzothieno[3,2-b]pyridine derivatives .

Scientific Research Applications

1Benzothieno[3,2-b]pyridine 5,5-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and dyes . Its unique structural features make it a valuable compound for various research and development projects.

Mechanism of Action

The mechanism of action of 1Benzothieno[3,2-b]pyridine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications . It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses . The exact mechanism of action can vary based on the specific application and the structural features of the compound.

Comparison with Similar Compounds

1Benzothieno[3,2-b]pyridine 5,5-dioxide can be compared with other similar compounds, such as benzofuro[3,2-b]pyridine and benzothieno[2,3-b]pyridine . These compounds share similar fused ring systems but differ in the position and nature of the heteroatoms and substituents. The unique feature of 1Benzothieno[3,2-b]pyridine 5,5-dioxide is the presence of the dioxide structure, which imparts distinct chemical and physical properties . This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

34898-62-9

Molecular Formula

C11H7NO2S

Molecular Weight

217.25 g/mol

IUPAC Name

[1]benzothiolo[3,2-b]pyridine 5,5-dioxide

InChI

InChI=1S/C11H7NO2S/c13-15(14)9-5-2-1-4-8(9)11-10(15)6-3-7-12-11/h1-7H

InChI Key

KFRNIPZISPSLED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC=N3

Origin of Product

United States

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